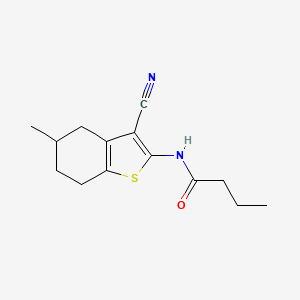

N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butanamide

Description

Properties

IUPAC Name |

N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2OS/c1-3-4-13(17)16-14-11(8-15)10-7-9(2)5-6-12(10)18-14/h9H,3-7H2,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNPNPGZLDLRDMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=C(C2=C(S1)CCC(C2)C)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butanamide typically involves the cyanoacetylation of amines. One common method involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring the reactants without solvent at a steam bath temperature of 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation products.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or other substituents are replaced by different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The reaction conditions vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines. Substitution reactions can result in a variety of substituted derivatives with different functional groups.

Scientific Research Applications

Biological Activities

Research indicates that N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butanamide exhibits notable biological activities:

Anti-inflammatory Properties

In silico studies have suggested that this compound may act as a 5-lipoxygenase (5-LOX) inhibitor, which is significant for developing anti-inflammatory drugs. Molecular docking studies have shown promising interactions with the target enzyme, indicating potential for further optimization and testing in biological systems .

Anticancer Potential

Compounds with similar structures have demonstrated anticancer properties by inhibiting specific enzymes involved in cell proliferation. The benzothiophene core is known for its ability to interfere with microtubule dynamics, making it a target for antitumor agents . The compound's unique structure may enhance its efficacy against cancer cells.

Antimicrobial Activity

Preliminary studies suggest that derivatives of this compound may exhibit antibacterial and antifungal activities against various pathogens. This makes it a candidate for further exploration in the field of medicinal chemistry to develop new antimicrobial agents.

Molecular Docking Studies

A study evaluating the anti-inflammatory potency of this compound utilized molecular docking techniques to predict its interaction with 5-lipoxygenase. Results indicated a strong binding affinity, suggesting that modifications to the structure could enhance its inhibitory effects on inflammation-related pathways .

Anticancer Evaluation

Another research effort focused on synthesizing derivatives from the benzothiophene scaffold and evaluating their antiproliferative activity against various cancer cell lines. The findings highlighted that structural variations significantly influenced the compounds' effectiveness in inhibiting cancer cell growth .

Comparative Analysis of Related Compounds

The following table summarizes key structural features and biological activities of related compounds to provide context for the applications of this compound:

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| N-(3-cyano-benzothiazole) | Benzothiazole core | Antimicrobial properties |

| N-(3-cyano-benzothiophene) | Benzothiophene core | Anticancer activity |

| N-(3-cyano-thieno[2,3-c]pyridine) | Thieno[2,3-c]pyridine core | Potential neuroprotective effects |

Mechanism of Action

The mechanism of action of N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butanamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes, such as 5-lipoxygenase (5-LOX), which plays a role in inflammatory processes . The compound’s structure allows it to bind to the active site of the enzyme, thereby blocking its activity and reducing inflammation.

Comparison with Similar Compounds

Substituent Effects on Physical Properties

Key analogs :

- Compound 5a–5d (): Alkylamides (butanamide to heptanamide) attached to a sulfamoylphenyl group.

- Compound (I) (): N-(3-Benzoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide.

Trends :

Spectroscopic and Crystallographic Insights

NMR and MS :

Crystal Packing :

- Compound (I) : Exhibits intramolecular N–H···O hydrogen bonding and π-π interactions (Cg–Cg distance: 3.90 Å), stabilizing the lattice .

- Target Compound: The cyano group may participate in dipole-dipole interactions or weak hydrogen bonds (C≡N···H), influencing packing differently than benzoyl groups.

Biological Activity

N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a benzothiophene core substituted with a cyano group and an amide functional group , which contribute to its unique chemical properties. The molecular formula is with a molecular weight of approximately 342.45 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C18H22N2OS |

| Molecular Weight | 342.45 g/mol |

| Structural Features | Benzothiophene core, cyano group, amide group |

Research indicates that this compound may exert its biological effects through various mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific kinases such as JNK2 and JNK3. It binds to the ATP-binding site of these enzymes, preventing their activity. For instance, compounds derived from this structure have demonstrated potent inhibitory effects with values around 6.5 to 6.7 against JNK3 .

- Receptor Interaction : The compound may interact with various cellular receptors, modulating signaling pathways that are crucial for cell proliferation and survival.

- DNA Intercalation : Similar compounds have demonstrated the ability to intercalate into DNA, affecting replication and transcription processes.

Anticancer Properties

This compound has shown promising anticancer activity by inhibiting enzymes involved in cell proliferation. For example:

- Inhibition of Cell Growth : Studies have indicated that this compound can inhibit the growth of cancer cell lines by inducing apoptosis and disrupting cell cycle progression .

Antimicrobial Activity

Compounds with similar structures have exhibited antibacterial and antifungal properties against pathogens such as Staphylococcus aureus and Escherichia coli. The presence of the cyano group enhances its biological efficacy against these microorganisms.

Case Studies and Research Findings

Several studies have highlighted the biological potential of this compound:

- JNK Inhibition Study : A series of related compounds were evaluated for their ability to inhibit JNK kinases. The study found that certain derivatives exhibited significant selectivity and potency against JNK2 and JNK3 while sparing other MAPK family members like JNK1 and p38alpha .

- Anticancer Activity Assessment : In vitro assays demonstrated that this compound could effectively reduce the viability of various cancer cell lines through inhibition of key signaling pathways involved in tumor growth .

- Antimicrobial Efficacy : Research on structurally related compounds revealed significant antimicrobial activity against common bacterial strains, suggesting potential applications in treating infections.

Q & A

Q. Example Structural Data

| Parameter | Value |

|---|---|

| Space group | |

| Unit cell (Å) | , , , |

| (Å) | 1804.66 |

| 4 | |

| Resolution (Å) | 0.84 (θ = 4.1–71.5°) |

Advanced: What computational approaches are suitable for predicting target binding modes?

Methodological Answer:

Molecular Docking :

- Use AutoDock Vina or Schrödinger Suite with crystal structure coordinates (CCDC 1015542) .

- Validate docking poses with MD simulations (e.g., GROMACS) to assess stability.

Pharmacophore Modeling :

- Map electrostatic/hydrophobic features aligned with benzothiophene and amide groups.

- Compare with known helicase inhibitors (e.g., novobiocin) to identify key interactions .

Advanced: How to address contradictions in enzymatic inhibition data across studies?

Methodological Answer:

Assay Standardization :

- Control ATP concentration (1–5 mM) and temperature (25–37°C) to minimize variability.

Structural Validation :

- Re-refine crystallographic data using OLEX2 to check for anisotropic displacement errors .

- Analyze B-factors to confirm ligand stability in the binding pocket .

Statistical Analysis :

- Apply multivariate regression to correlate IC with substituent electronic properties (Hammett constants).

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

IR Spectroscopy :

- Identify cyano (C≡N) stretches (~2200 cm) and amide C=O (~1650 cm) .

NMR :

- Assign methylene protons in the tetrahydrobenzothiophene ring (δ 1.5–2.7 ppm, multiplicity analysis) .

High-Resolution MS :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.